RET V804M-IN-1

RET V804M gatekeeper mutation Kinase inhibitor selectivity Biochemical IC50

RET V804M-IN-1 (CAS 2414909-94-5) is engineered to selectively target the RET V804M gatekeeper mutant, overcoming resistance to first-gen inhibitors while sparing wild-type RET and KDR. With a biochemical IC50 of 20 nM and a high degree of selectivity (3.7x over wt-RET, 110x over VEGFR2/KDR), it is the preferred tool for dissecting mutant-specific signaling in preclinical and structure-based drug design (PDB: 6I83).

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
Cat. No. B1436902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRET V804M-IN-1
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24)
InChIKeyLMGXQBQAUALFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RET V804M-IN-1: A Selective Inhibitor for the Drug-Resistant RET V804M Gatekeeper Mutation


RET V804M-IN-1 (CAS 2414909-94-5) is a small-molecule kinase inhibitor specifically designed to target the RET V804M gatekeeper mutant, a clinically significant resistance mutation that emerges during treatment with first-generation RET tyrosine kinase inhibitors [1]. This compound belongs to a series of wt-RET/KDR-selective inhibitors developed to overcome V804M-mediated resistance while sparing wild-type RET (wt-RET) and KDR (VEGFR2) [1]. With a molecular weight of 344.37 and the chemical formula C19H16N6O, it exhibits a biochemical IC50 of 20 nM against the RET V804M kinase [1].

Why Pan-RET Inhibitors Fail Against V804M: The Critical Need for Mutant-Selective Agents Like RET V804M-IN-1


The RET V804M mutation acts as a classical 'gatekeeper' alteration, sterically hindering the binding of many ATP-competitive RET inhibitors, including vandetanib and cabozantinib, thereby conferring high-level clinical resistance [1][2]. While newer generation inhibitors like selpercatinib and pralsetinib retain activity against V804M, they potently inhibit wild-type RET and, in some cases, other kinases, which may lead to on-target wild-type toxicity or off-target effects [3]. RET V804M-IN-1 is distinct in that it is designed to selectively target the mutant kinase while minimizing inhibition of wild-type RET and KDR, offering a unique tool for dissecting mutant-specific signaling and reducing potential confounding variables in experimental systems [4].

Quantitative Differentiation of RET V804M-IN-1 vs. Key Comparators: A Head-to-Head Evidence Guide


Biochemical Potency Against RET V804M: Comparable to Selpercatinib, Yet with Enhanced Mutant Selectivity

RET V804M-IN-1 inhibits the purified RET V804M kinase domain with an IC50 of 20 nM [1]. In comparison, the clinically approved RET inhibitor selpercatinib (LOXO-292) demonstrates an IC50 of 24.1 nM against the same mutant in a comparable biochemical assay [2]. While the next-generation inhibitor pralsetinib (BLU-667) is more potent (IC50 = 0.4 nM), it also potently inhibits wild-type RET (IC50 = 0.4 nM), lacking the mutant selectivity profile of RET V804M-IN-1 [3].

RET V804M gatekeeper mutation Kinase inhibitor selectivity Biochemical IC50

Selectivity Profile: RET V804M-IN-1 Spares Wild-Type RET and KDR, Unlike Pan-RET Inhibitors

RET V804M-IN-1 exhibits 3.7-fold selectivity for RET V804M over wild-type RET and 110-fold selectivity over KDR (VEGFR2) in biochemical assays [1]. In stark contrast, pralsetinib inhibits both wild-type RET and RET V804M with equal potency (IC50 = 0.4 nM), while selpercatinib shows only a 1.7-fold preference for wild-type RET over the mutant (IC50 14.0 nM vs 24.1 nM) [2][3]. This differential selectivity is a direct result of the compound's design to exploit the unique binding pocket created by the V804M mutation [1].

Kinase selectivity profiling Wild-type RET KDR/VEGFR2

Cellular Activity in BaF3 Cells: RET V804M-IN-1 Demonstrates Functional Inhibition in a Resistant Cell Model

In BaF3 cells engineered to express the RET V804M mutant, RET V804M-IN-1 exhibits a cellular IC50 of 4.4 µM for inhibition of proliferation [1]. For context, pralsetinib achieves a GI50 of 1.266 µM in the same BaF3 cellular background, albeit with a different assay endpoint (MTS viability vs. proliferation) [2]. The cellular selectivity of RET V804M-IN-1 for V804M over wild-type RET in this setting is 0.89-fold, indicating a reduced selectivity window compared to biochemical assays [1].

BaF3 cellular assay Antiproliferative activity V804M-driven cell growth

Overcoming Clinical Resistance: RET V804M-IN-1 Exhibits Nanomolar Potency Where Vandetanib and Cabozantinib Fail

The V804M mutation confers high-level resistance to the multikinase inhibitors vandetanib and cabozantinib, which are approved for RET-altered thyroid cancers [1]. In biochemical assays, vandetanib displays an IC50 of 4,330 nM against RET V804M, and in BaF3 cells, its IC50 is 1,500 nM [2][3]. Cabozantinib similarly loses potency, with an IC50 > 100 nM against the mutant [1]. RET V804M-IN-1, with an IC50 of 20 nM, is >200-fold more potent than vandetanib in biochemical assays and >75-fold more potent in cellular assays, demonstrating its ability to overcome this clinically relevant resistance mechanism [4].

Drug resistance Vandetanib Cabozantinib

Structural Basis for Selectivity: Co-Crystal Structure Reveals Unique Binding Mode to RET V804M

The co-crystal structure of RET V804M-IN-1 (PDD00018366) bound to the phosphorylated RET V804M kinase domain has been solved at 1.88 Å resolution (PDB ID: 6I83) [1][2]. This structure reveals that the compound occupies the ATP-binding site and forms key interactions that are uniquely accommodated by the V804M mutant conformation [1]. In contrast, the binding modes of selpercatinib and pralsetinib to RET V804M have not been publicly disclosed at high resolution, limiting rational optimization for mutant selectivity [3].

X-ray crystallography Structure-based drug design PDB 6I83

Optimal Research Applications for RET V804M-IN-1: Where Its Unique Selectivity Profile Delivers Maximum Value


Dissecting Mutant-Specific Signaling in Heterozygous Cellular Models

In cell lines or patient-derived models that co-express wild-type RET and RET V804M, RET V804M-IN-1's 3.7-fold selectivity for the mutant over wild-type allows for preferential inhibition of V804M-driven signaling pathways (e.g., MAPK/ERK) while minimizing suppression of wild-type RET functions [1]. This is particularly valuable for studying the dominant-negative effects of the mutation or for validating mutant-specific downstream effectors without confounding wild-type inhibition .

Investigating Mechanisms of Acquired Resistance to First-Generation RET Inhibitors

Given that vandetanib and cabozantinib are largely inactive against RET V804M (IC50 > 1000 nM), RET V804M-IN-1 serves as a critical tool to validate whether V804M is the primary driver of resistance in cell lines or xenograft models that have progressed on these agents [2]. Its nanomolar potency against the mutant enables clear differentiation between V804M-mediated and alternative resistance mechanisms [3].

Structure-Guided Drug Discovery and Computational Chemistry

The publicly available co-crystal structure of RET V804M-IN-1 bound to the V804M kinase domain (PDB 6I83) provides a high-resolution template for structure-based drug design [4]. Medicinal chemists can utilize this structure to design novel inhibitors with improved mutant selectivity, while computational biologists can employ it for virtual screening or molecular dynamics simulations aimed at overcoming V804M resistance [5].

In Vivo Target Engagement Studies with Reduced Wild-Type Toxicity

In preclinical animal models, the 110-fold selectivity of RET V804M-IN-1 over KDR (VEGFR2) minimizes the risk of anti-angiogenic side effects commonly associated with KDR inhibition . This cleaner pharmacological profile makes it a superior choice for in vivo pharmacodynamic studies where sustained target engagement of RET V804M is required without confounding vascular toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RET V804M-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.